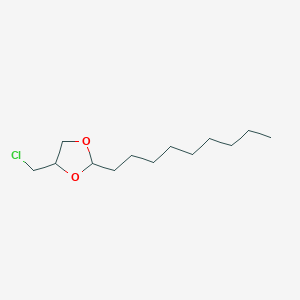

4-(Chloromethyl)-2-nonyl-1,3-dioxolane

Description

Properties

CAS No. |

6308-19-6 |

|---|---|

Molecular Formula |

C13H25ClO2 |

Molecular Weight |

248.79 g/mol |

IUPAC Name |

4-(chloromethyl)-2-nonyl-1,3-dioxolane |

InChI |

InChI=1S/C13H25ClO2/c1-2-3-4-5-6-7-8-9-13-15-11-12(10-14)16-13/h12-13H,2-11H2,1H3 |

InChI Key |

NYCWISHLUFFLGE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1OCC(O1)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The following table summarizes key structural and physicochemical differences between 4-(Chloromethyl)-2-nonyl-1,3-dioxolane and its analogues:

*Estimated properties based on structural analogues.

Key Observations:

Molecular Weight and Hydrophobicity: The nonyl chain in the target compound increases molecular weight (~260.8 g/mol) compared to simpler analogues like 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane (150.6 g/mol). Aromatic substituents (e.g., diphenyl in CAS 22195-38-6) further elevate molecular weight but may reduce reactivity due to steric hindrance .

Synthetic Accessibility: Yields for 4-(chloromethyl)-2-alkyl/aryl-1,3-dioxolanes vary widely. For example, 4-(chloromethyl)-2-(4-chlorophenyl)-2-heptyl-1,3-dioxolane is synthesized in 93% yield , while 4-(chloromethyl)-2-ethyl-1,3-dioxolane achieves 54% yield under optimized conditions . The nonyl derivative may require tailored conditions due to steric challenges.

Reactivity and Stability: The presence of electron-withdrawing groups (e.g., carbonyl in 4-(Chloromethyl)-1,3-dioxolan-2-one) increases susceptibility to nucleophilic attack compared to non-carbonyl analogues . Hydrolysis studies on 2-methyl-1,3-dioxolane derivatives show that substituent position (e.g., methyl vs. methylene) dictates reaction mechanisms (A-1 vs. A-Se2), suggesting the nonyl group may influence hydrolysis rates .

Stereochemical Variations

- Enantiomers such as (R)- and (S)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane (CAS 57044-24-3 and 60456-22-6) exhibit identical molecular formulas but differ in optical activity, impacting applications in asymmetric synthesis . The nonyl derivative’s stereochemistry (if chiral) could similarly affect its interaction with biological systems or chiral catalysts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Chloromethyl)-2-nonyl-1,3-dioxolane, and how do reaction conditions influence yield?

- Methodology : Focus on nucleophilic substitution and oxidation reactions. Key variables include solvent polarity (e.g., THF vs. DCM), temperature (20–80°C), and catalyst selection (e.g., Lewis acids like AlCl₃). Monitor reaction progress via TLC or GC-MS. For example, substituting the chloromethyl group with nucleophiles (e.g., phenoxides) requires anhydrous conditions to avoid hydrolysis .

- Data Consideration : Compare yields under varying conditions (e.g., 65% yield in THF at 60°C vs. 45% in DCM at room temperature).

Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?

- Analytical Techniques :

- NMR : Analyze -NMR for the chloromethyl proton (δ 3.8–4.2 ppm) and nonyl chain integration (δ 0.8–1.5 ppm).

- IR : Identify C-Cl stretching at ~600–800 cm⁻¹ and dioxolane ring vibrations at ~1100 cm⁻¹ .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 278.8 (C₁₃H₂₃ClO₂).

Q. What are the key solubility and stability properties of this compound in common solvents?

- Experimental Design : Test solubility in polar (e.g., ethanol, acetone) and nonpolar solvents (e.g., hexane). Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). The nonyl chain enhances lipophilicity, reducing aqueous solubility but improving stability in organic phases .

Advanced Research Questions

Q. How does the nonyl substituent influence the compound’s reactivity in nucleophilic substitution compared to shorter alkyl chains?

- Mechanistic Insight : The nonyl group increases steric hindrance, slowing substitution kinetics. Use DFT calculations to compare transition-state energies with analogs (e.g., methyl or ethyl derivatives). Experimental validation via kinetic studies (e.g., pseudo-first-order rate constants) under identical conditions .

- Contradiction Resolution : Conflicting literature on reaction rates may arise from solvent effects; reconcile using solvatochromic parameters (e.g., Kamlet-Taft) .

Q. What computational strategies can predict the environmental fate of this compound, particularly biodegradation pathways?

- Methodology : Apply molecular docking to assess interactions with microbial enzymes (e.g., cytochrome P450). Validate predictions with aerobic/anaerobic biodegradation assays (OECD 301/311 guidelines). The chloromethyl group may resist hydrolysis, requiring specialized microbial consortia for degradation .

Q. How can contradictory spectral data (e.g., NMR shifts) from different studies be resolved?

- Data Analysis : Cross-reference with high-resolution spectra (e.g., -NMR DEPT) and isotopic labeling. For example, unexpected δ shifts may arise from solvent-induced conformational changes (e.g., chloroform vs. DMSO-d₆) .

Q. What advanced catalytic systems improve the enantioselective synthesis of dioxolane derivatives like this compound?

- Experimental Design : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric cyclization. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. The nonyl chain’s bulk may necessitate larger catalyst cavities for effective stereocontrol .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.